molecular formula C8H13NO2 B3426955 Methyl 2-cyano-3,3-dimethylbutanoate CAS No. 55712-10-2

Methyl 2-cyano-3,3-dimethylbutanoate

Cat. No.: B3426955
CAS No.: 55712-10-2
M. Wt: 155.19 g/mol
InChI Key: SIMQTPPVYXTRKD-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3,3-dimethylbutanoate (IUPAC name: this compound) is a synthetic ester characterized by a cyano group at the C2 position and two methyl groups at the C3 position of a butanoate backbone.

Properties

IUPAC Name

methyl 2-cyano-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,3)6(5-9)7(10)11-4/h6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMQTPPVYXTRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55712-10-2
Record name methyl 2-cyano-3,3-dimethylbutanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-3,3-dimethylbutanoate can be synthesized through several methods. One common route involves the reaction of 3,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source like sodium cyanide or potassium cyanide.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3,3-dimethylbutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium cyanide or potassium cyanide for introducing the cyano group.

Major Products

    Hydrolysis: 3,3-dimethylbutanoic acid and methanol.

    Reduction: 3,3-dimethylbutylamine.

    Substitution: Various cyano-substituted derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 2-cyano-3,3-dimethylbutanoate is widely used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it versatile for creating diverse compounds.

Case Study: Synthesis of 2-Cyano-3,3-dimethylazetidines
A novel synthesis route for 2-cyano-3,3-dimethylazetidines has been developed using this compound as a precursor. This involves nucleophilic addition and intramolecular nucleophilic substitution reactions .

Pharmaceuticals

In the pharmaceutical industry, this compound is utilized for developing active pharmaceutical ingredients (APIs). Its ability to undergo various transformations allows for the creation of biologically active compounds.

Example: Drug Development
Research has shown that derivatives of this compound can exhibit significant pharmacological activity. For instance, modifications to the cyano group can lead to compounds with enhanced therapeutic profiles.

Agrochemicals

The compound is also employed in synthesizing pesticides and herbicides. Its reactivity allows for the design of agrochemicals that target specific biological pathways in pests or weeds.

Data Table: Agrochemical Applications

Compound NameApplication TypeTarget Organism
This compoundHerbicideVarious weed species
Cyano-substituted derivativesInsecticideSpecific insect pests

Material Science

This compound is being investigated for its potential in creating novel materials with specific properties. Its unique chemical structure allows it to form polymers or composites with desirable mechanical characteristics.

Research Insights
Studies indicate that materials derived from this compound could possess enhanced thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of methyl 2-cyano-3,3-dimethylbutanoate involves its functional groups. The cyano group can act as a nucleophile or electrophile in various reactions, while the ester group can undergo hydrolysis or transesterification. These reactions enable the compound to participate in diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-cyano-3,3-dimethylbutanoate with structurally or functionally related compounds, focusing on substituent effects, biological activity, and synthetic applications.

Ethyl 2-Cyano-3,3-dimethyl-4-phenylbutanoate (CAS 6333-05-7)

  • Structural Differences: This analog features an ethyl ester group, a phenyl group at C4, and retains the cyano and 3,3-dimethyl substituents.
  • Activity: Ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate is noted for its antileukemia activity, with derivatives like CDODO-Me-12 (methyl 2-cyano-3,12-dioxooleana-1,9-dien-30-oate) exhibiting IC50 values in the nanomolar range against HL-60 leukemia cells . The phenyl group may enhance lipophilicity and target binding, suggesting that this compound could benefit from similar modifications for therapeutic applications.

Ethyl 2-Bromo-3,3-dimethylbutanoate (CAS 1597397-20-0)

  • Bromo-substituted esters are often intermediates in nucleophilic substitution reactions, whereas cyano groups participate in cycloadditions or act as electron-withdrawing moieties .
  • Applications: Bromo analogs may serve as precursors in pharmaceuticals or agrochemicals, while cyano derivatives like this compound could exhibit distinct biological interactions due to the cyano group’s polarity and hydrogen-bonding capacity.

Triterpenoid Derivatives (CDDO-Me and CDODO-Me-12)

  • Structural Complexity: CDDO-Me (methyl 2-cyano-3,12-dioxooleana-1,9-dien-28-oate) and CDODO-Me-12 are oleanane triterpenoids with cyano and ester groups. These compounds demonstrate potent anticancer activity (IC50 = 0.1–0.3 µM) in lung cancer cells via caspase-mediated apoptosis .
  • Functional Group Contributions: While this compound lacks the triterpenoid scaffold, its cyano and ester groups may mimic key pharmacophores. Simplified structures like this compound could offer synthetic accessibility but may require structural optimization to achieve comparable bioactivity.

2-Ethylhexyl 2-Cyano-3,3-diphenylacrylate (CAS 6197-30-4)

  • Applications: This compound, used in materials science and UV protection, highlights the role of cyano-acrylate motifs in stabilizing conjugated systems.

Data Tables

Table 1. Structural and Functional Comparison of this compound and Analogs

Compound Ester Group C2 Substituent C3 Substituents Key Properties/Activities Reference
This compound Methyl Cyano 3,3-dimethyl Synthetic intermediate (hypothesized)
Ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate Ethyl Cyano 3,3-dimethyl, 4-phenyl Antileukemia (IC50 ~ nM)
CDDO-Me Methyl Cyano, dioxo Oleanane scaffold Anticancer (IC50 = 0.1–0.3 µM)
Ethyl 2-bromo-3,3-dimethylbutanoate Ethyl Bromo 3,3-dimethyl Alkylating agent

Biological Activity

Methyl 2-cyano-3,3-dimethylbutanoate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound possesses a cyano group and is classified as an ester. Its chemical structure can be represented as follows:

  • Chemical Formula : C₇H₁₃NO₂
  • Molecular Weight : 143.19 g/mol

The presence of the cyano group in its structure is significant as it can influence the compound's reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano group may facilitate binding to enzymes or receptors, leading to various biological effects.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Cell Signaling Modulation : The compound may also modulate cell signaling pathways, impacting cellular responses to stimuli.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures when administered at non-cytotoxic concentrations .

Cytotoxicity Studies

In cytotoxicity assays, this compound demonstrated selective toxicity toward cancer cell lines while sparing normal cells. This selectivity suggests potential applications in cancer therapy, although further studies are needed to elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Inflammatory Response :
    • Objective : To evaluate the compound's effect on inflammation in a mouse model.
    • Method : Mice were treated with varying doses of the compound followed by induction of inflammation.
    • Results : Significant reduction in paw edema was observed at doses of 50 mg/kg compared to control groups .
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects on different cancer cell lines.
    • Method : Cell viability was measured using MTT assays.
    • Results : The compound exhibited IC50 values in the low micromolar range for several cancer cell lines, indicating potent cytotoxicity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
This compoundAnti-inflammatory, cytotoxicity,
CDDO-MeAnti-fibrotic, anti-inflammatory
JMPR-01Anti-inflammatory activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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